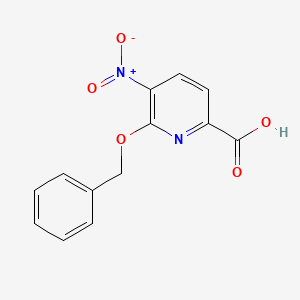

6-(Benzyloxy)-5-nitropicolinic Acid

Description

6-(Benzyloxy)-5-nitropicolinic Acid is a nitro-substituted picolinic acid derivative featuring a benzyloxy group at the 6-position and a nitro group at the 5-position of the pyridine ring. Its structure combines electron-withdrawing (nitro, carboxylic acid) and lipophilic (benzyloxy) groups, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry.

Propriétés

Formule moléculaire |

C13H10N2O5 |

|---|---|

Poids moléculaire |

274.23 g/mol |

Nom IUPAC |

5-nitro-6-phenylmethoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C13H10N2O5/c16-13(17)10-6-7-11(15(18)19)12(14-10)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |

Clé InChI |

PHKLKEKFKXTMOR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COC2=C(C=CC(=N2)C(=O)O)[N+](=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Picolinic Acid Derivatives with Varying Substituents

6-Methyl-5-nitropicolinic Acid ()

- Structure : Substitutes the benzyloxy group at position 6 with a methyl group.

- Key Differences: Lipophilicity: The benzyloxy group in the target compound increases logP compared to the methyl analog, enhancing membrane permeability in biological systems.

- Applications : The methyl analog is primarily a research chemical, while the benzyloxy variant may act as a protecting group in synthetic pathways .

6-Chloro-5-nitropicolinic Acid (CAS 190271-88-6, )

- Structure : Chloro substituent at position 6 instead of benzyloxy.

- Key Differences :

- Electron-Withdrawing Effects : Chloro is more electronegative than benzyloxy, altering the electronic environment of the pyridine ring.

- Reactivity : Chloro groups facilitate nucleophilic substitution, whereas benzyloxy may undergo deprotection under acidic conditions.

- Applications : Chloro derivatives are common intermediates in agrochemical synthesis due to their reactivity .

Pyridine and Pyrimidine-Based Analogs

4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine ()

- Structure : Benzyloxy on a pyrimidine ring with additional methyl and amine groups.

- Key Differences :

- Core Heterocycle : Pyrimidine (6-membered, two nitrogen atoms) vs. pyridine (6-membered, one nitrogen).

- Functionality : The amine group enables hydrogen bonding, contrasting with the carboxylic acid in the target compound.

- Applications : Pyrimidine derivatives are prevalent in kinase inhibitor design .

6-(Benzyloxy)pyridin-3-yl-containing Quinoline Derivatives ()

- Structure: Benzyloxy-substituted pyridine moiety integrated into a quinoline scaffold.

- Key Differences: Molecular Complexity: The quinoline framework introduces planarity, enhancing π-π stacking interactions in drug-receptor binding. Role of Benzyloxy: May stabilize intermediates during synthesis or modulate solubility .

Functional Group Variations

6-Amino-5-nitropicolinonitrile ()

- Structure: Replaces benzyloxy with an amino group and carboxylic acid with nitrile.

- Key Differences: Reactivity: Amino groups increase nucleophilicity, while nitriles are electrophilic. Solubility: Nitriles reduce aqueous solubility compared to carboxylic acids.

- Applications : Likely used in heterocyclic expansions or as a building block for bioactive molecules .

Data Table: Structural and Functional Comparisons

| Compound Name | Substituents (Position) | Core Heterocycle | Key Functional Groups | Inferred Applications |

|---|---|---|---|---|

| 6-(Benzyloxy)-5-nitropicolinic Acid | Benzyloxy (6), Nitro (5) | Pyridine | Carboxylic acid, Nitro | Pharmaceutical intermediate |

| 6-Methyl-5-nitropicolinic Acid | Methyl (6), Nitro (5) | Pyridine | Carboxylic acid, Nitro | Research chemical |

| 6-Chloro-5-nitropicolinic Acid | Chloro (6), Nitro (5) | Pyridine | Carboxylic acid, Nitro | Agrochemical synthesis |

| 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine | Benzyloxy (4), Methyl (6), Nitro (5) | Pyrimidine | Amine, Nitro | Kinase inhibitors |

| 6-Amino-5-nitropicolinonitrile | Amino (6), Nitro (5) | Pyridine | Nitrile, Nitro | Heterocyclic synthesis |

Key Research Findings

- Electronic Effects : The nitro group at position 5 in all analogs creates an electron-deficient ring, enhancing reactivity toward nucleophilic aromatic substitution .

- Benzyloxy as a Protecting Group: In 6-(Benzyloxy)-5-nitropicolinic Acid, the benzyloxy moiety can be cleaved under hydrogenolysis conditions, enabling selective deprotection during multi-step syntheses .

- Biological Implications : Pyridine-based nitro compounds often exhibit antimicrobial or antitumor activity, though specific data for the target compound requires further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.